2-Ethylbutyl cyanoacetate

Description

BenchChem offers high-quality 2-Ethylbutyl cyanoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylbutyl cyanoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

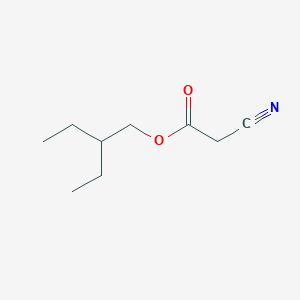

Structure

3D Structure

Properties

CAS No. |

96980-49-3 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

2-ethylbutyl 2-cyanoacetate |

InChI |

InChI=1S/C9H15NO2/c1-3-8(4-2)7-12-9(11)5-6-10/h8H,3-5,7H2,1-2H3 |

InChI Key |

FVKDMAZNKWXVHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)COC(=O)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

2-Ethylbutyl Cyanoacetate (CAS 96980-49-3): Technical Profile & Application Guide

[1][2]

Executive Summary & Strategic Significance

2-Ethylbutyl cyanoacetate (CAS 96980-49-3) is a specialized ester intermediate primarily utilized in the synthesis of poly(2-ethylbutyl cyanoacrylate) (PEBCA) , a biodegradable polymer with critical applications in advanced drug delivery systems (DDS).

Unlike its shorter-chain homologs (ethyl or n-butyl cyanoacetate) which are commoditized for industrial adhesives, the 2-ethylbutyl derivative offers a unique hydrophobicity profile. This specific steric bulk modulates the degradation rate of the resulting cyanoacrylate polymer, making it an ideal candidate for long-circulating nanoparticle vectors in oncology, specifically for the delivery of taxanes (e.g., Cabazitaxel) and overcoming the Blood-Brain Barrier (BBB) in glioblastoma treatment.

This guide details the physicochemical properties, synthesis protocols, and the downstream application of CAS 96980-49-3 in generating therapeutic nanocarriers.

Physicochemical Profile

The following data characterizes 2-ethylbutyl cyanoacetate. Where experimental values for this specific CAS are proprietary or not standard in open literature, values are derived from high-fidelity structure-property relationships (SPR) of the homologous cyanoacetate series.

Table 1: Chemical Specifications

| Property | Specification | Notes |

| Chemical Name | 2-Ethylbutyl 2-cyanoacetate | |

| CAS Number | 96980-49-3 | |

| Molecular Formula | ||

| Molecular Weight | 169.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~235–240°C (Predicted) | Extrapolated from n-butyl (206°C) and 2-ethylhexyl (260°C) analogs. |

| Density | ~0.98 - 1.01 g/cm³ | Lower density than methyl ester due to branched alkyl chain. |

| Solubility | Immiscible in water; Soluble in EtOH, DCM, Toluene | Hydrophobic alkyl tail reduces water solubility significantly. |

| Reactivity | Active Methylene ( | Highly reactive at C-2 position for Knoevenagel condensations. |

Synthesis & Manufacturing Protocol

The synthesis of 2-ethylbutyl cyanoacetate is a classic Fischer esterification or transesterification. The following protocol is optimized for laboratory-scale production with high purity (>98%), essential for pharmaceutical downstream processing.

Reaction Mechanism

The reaction involves the nucleophilic attack of 2-ethyl-1-butanol on the carbonyl carbon of cyanoacetic acid , catalyzed by a strong acid (p-TsOH or

Detailed Protocol (Dean-Stark Method)

Reagents:

-

Cyanoacetic acid (1.0 eq)[1]

-

2-Ethyl-1-butanol (1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

-

Solvent: Toluene (Reaction solvent & azeotrope former)

Step-by-Step Workflow:

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a temperature probe.

-

Charging: Add Cyanoacetic acid (e.g., 85.0 g, 1 mol) and 2-Ethyl-1-butanol (122.6 g, 1.2 mol) to the flask. Dissolve in Toluene (300 mL).

-

Catalysis: Add p-TsOH (catalytic amount).

-

Reflux: Heat the mixture to reflux (~110-115°C). Monitor the collection of water in the Dean-Stark trap.

-

Expert Insight: The reaction is complete when water evolution ceases (theoretical yield ~18 mL for 1 mol scale).

-

-

Work-up: Cool to room temperature. Wash the organic layer with saturated

(2 x 100 mL) to remove unreacted acid, followed by Brine (1 x 100 mL). -

Drying: Dry the organic phase over anhydrous

. Filter. -

Purification: Remove toluene under reduced pressure. Distill the residue under high vacuum (<5 mmHg) to obtain the pure ester.

Advanced Application: PEBCA Nanoparticles in Drug Delivery[4][5]

The primary value of CAS 96980-49-3 lies in its conversion to 2-ethylbutyl cyanoacrylate (EBCA) monomer, which is then polymerized into nanoparticles (PEBCA).

Why 2-Ethylbutyl? (The Mechanism of Action)[6][7][8][9]

-

Degradation Control: The branched 2-ethylbutyl side chain offers steric hindrance that slows the hydrolysis of the polymer backbone compared to n-butyl or ethyl analogs.

-

Toxicity Profile: Slower degradation releases toxic byproducts (formaldehyde and cyanoacetate) at a rate the liver can metabolize efficiently, reducing cytotoxicity.

-

EPR Effect: PEBCA nanoparticles (100-200 nm) exploit the Enhanced Permeability and Retention effect to accumulate in tumor tissues.

Synthesis of the Monomer (Knoevenagel Condensation)

To get from the acetate (96980-49-3) to the acrylate (monomer), a condensation with formaldehyde is required, followed by thermal cracking.

Reaction:

Nanoparticle Formulation Workflow

The following diagram illustrates the critical pathway from the raw intermediate (CAS 96980-49-3) to the final drug-loaded nanoparticle.

Figure 1: Critical workflow converting 2-ethylbutyl cyanoacetate into therapeutic nanoparticles.[2]

Safety & Handling

While esters are generally less toxic than their parent acids, 2-ethylbutyl cyanoacetate possesses specific hazards due to the nitrile group and active methylene.

-

Inhalation: High vapor concentrations may cause respiratory irritation. Use in a fume hood.

-

Skin Contact: Nitriles can be absorbed through the skin. Wear nitrile or butyl rubber gloves.

-

Reactivity: Incompatible with strong oxidizers and strong bases. Contact with strong bases can induce uncontrolled polymerization or hydrolysis.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture absorption, which can hydrolyze the ester.

References

-

BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of 2-Cyanobutanoic Acid from Ethyl Cyanoacetate. Retrieved from

-

Snipstad, S., et al. (2021). Biodistribution of Poly(alkyl cyanoacrylate) Nanoparticles in Mice and Effect on Tumor Infiltration of Macrophages into a Patient-Derived Breast Cancer Xenograft. MDPI Cancers. Retrieved from

-

Haugse, R., et al. (2019). Cabazitaxel-loaded Poly(2-ethylbutyl cyanoacrylate) nanoparticles improve treatment efficacy in a patient derived breast cancer xenograft. Journal of Controlled Release. Retrieved from

-

ChemicalBook. (2025). 2-ETHYLBUTYL CYANOACETATE | 96980-49-3 Properties and Suppliers.[4][5][1][6] Retrieved from

-

University of Bristol. (2009). Cyanoacrylate: Molecule of the Month - Synthesis and Mechanism. Retrieved from

Sources

- 1. guidechem.com [guidechem.com]

- 2. CN102584625B - Method for producing 2-cyanoacrylate - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. 2-ETHYLBUTYL CYANOACETATE | 96980-49-3 [chemicalbook.com]

- 6. CAS:5459-58-5, 氰乙酸正丁酯-毕得医药 [bidepharm.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Ethylbutyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Properties in Synthesis and Development

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physical properties is paramount. For a molecule like 2-ethylbutyl cyanoacetate, a versatile intermediate in organic synthesis, properties such as boiling point and density are not mere data points; they are critical parameters that inform process design, purification strategies, reaction kinetics, and formulation development. An accurately determined boiling point is essential for distillation-based purification, preventing thermal decomposition and ensuring the isolation of a high-purity product. Similarly, density data is crucial for volumetric calculations in process scale-up, reaction monitoring, and the formulation of liquid dosage forms. This guide provides a comprehensive overview of the experimental determination of the boiling point and density of 2-ethylbutyl cyanoacetate, offering not just procedural steps but also the underlying scientific principles that ensure data integrity and reproducibility.

Core Physicochemical Data of 2-Ethylbutyl Cyanoacetate

| Property | Value | Temperature (°C) | Pressure (mmHg) |

| Boiling Point | To be determined | - | To be recorded |

| Density | To be determined | To be recorded | - |

Part 1: Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a sharp, characteristic value at a given pressure.

Methodology: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Experimental Protocol:

-

Sample Preparation: Fill a small, dry test tube or a fusion tube to a depth of approximately 1-2 cm with 2-ethylbutyl cyanoacetate.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Heating: Clamp the thermometer and test tube assembly in a Thiele tube filled with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) such that the heat-transfer liquid is well above the level of the sample but below the top of the test tube.

-

Observation: Gently heat the side arm of the Thiele tube with a micro-burner. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue gentle heating until a continuous and rapid stream of bubbles is observed. At this point, remove the heat source. The bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[1][2][3][4]

-

Record Pressure: Record the ambient atmospheric pressure from a barometer.

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: The inverted capillary tube traps a small amount of air. As the sample is heated, this air expands and is expelled, followed by the vapor of the sample. When the external pressure becomes equal to the vapor pressure of the liquid, a steady stream of bubbles is observed. Upon cooling, the vapor inside the capillary condenses, creating a partial vacuum that draws the liquid into the tube. This precise point signifies the equilibrium between the vapor pressure and the external pressure.

-

Thiele Tube: The unique shape of the Thiele tube is designed to create convection currents in the heating fluid when the side arm is heated. This ensures a uniform temperature distribution throughout the heating bath, providing an accurate and reproducible boiling point measurement.[2]

Visualization of the Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Part 2: Experimental Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume. For liquids, density is typically measured using a pycnometer or by the precise measurement of the mass of a known volume.

Methodology: Volumetric Flask and Analytical Balance

This method provides a straightforward and accurate determination of density.

Experimental Protocol:

-

Tare the Volumetric Flask: Accurately weigh a clean, dry 10 mL or 25 mL volumetric flask on an analytical balance and record the mass (m1).[5][6][7][8]

-

Fill the Flask: Carefully fill the volumetric flask with 2-ethylbutyl cyanoacetate until the bottom of the meniscus is exactly on the calibration mark. Use a pipette for the final additions to ensure accuracy.

-

Equilibrate Temperature: Place the filled volumetric flask in a constant temperature water bath until the sample reaches the desired temperature (e.g., 20 °C or 25 °C). The volume of the liquid may change slightly, so re-adjust to the calibration mark if necessary.

-

Weigh the Filled Flask: Remove the flask from the water bath, carefully dry the outside, and weigh it on the same analytical balance to obtain the mass of the flask and the liquid (m2).[5][6][7][8]

-

Record Temperature: Record the temperature at which the measurement was taken.

-

Calculate Density: The density (ρ) is calculated using the following formula: ρ = (m2 - m1) / V where V is the volume of the volumetric flask.

Self-Validating System and Trustworthiness:

-

Calibration of Volumetric Flask: The accuracy of this method is contingent on the precision of the volumetric flask. For high-quality data, the flask should be calibrated by determining the mass of deionized water it contains at a known temperature and comparing this to the known density of water at that temperature.

-

Temperature Control: The density of liquids is temperature-dependent. Maintaining a constant and known temperature during the measurement is crucial for obtaining reproducible and accurate results.[5]

-

Use of an Analytical Balance: An analytical balance provides the necessary precision for mass measurements, ensuring the accuracy of the calculated density.

Visualization of the Density Determination Workflow

Sources

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. Video: Determining the Density of a Solid and Liquid [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

2-Ethylbutyl cyanoacetate solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Ethylbutyl Cyanoacetate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-ethylbutyl cyanoacetate in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, detailed experimental protocols for its determination, and an expert evaluation of its expected behavior based on its molecular structure. This guide is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize 2-ethylbutyl cyanoacetate in various solvent systems.

Introduction to 2-Ethylbutyl Cyanoacetate

2-Ethylbutyl cyanoacetate is an organic ester characterized by the presence of both a nitrile (-C≡N) and an ester (-COOR) functional group. Its molecular structure, featuring a C6 alkyl chain (2-ethylbutyl), imparts a significant nonpolar character, which is balanced by the polar contributions of the cyano and ester moieties. This structural duality is central to understanding its solubility profile. Cyanoacetate derivatives are valuable intermediates in organic synthesis, particularly in reactions like the Knoevenagel condensation, for creating more complex molecules, including pharmaceuticals and other biologically active compounds.[1][2][3] A thorough understanding of its solubility is therefore critical for reaction setup, product purification, and formulation development.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[4] The molecular structure of 2-ethylbutyl cyanoacetate allows for an informed prediction of its solubility.

Key Structural Features:

-

Ester Group (-COOC₆H₁₃): The ester group is polar and can act as a hydrogen bond acceptor.

-

Nitrile Group (-C≡N): The cyano group is strongly polar.

-

2-Ethylbutyl Group (-CH₂CH(CH₂CH₃)₂): This C6 alkyl chain is nonpolar and will significantly influence interactions with nonpolar solvents.

Based on these features, a qualitative solubility profile can be predicted:

-

High to Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane (DCM) are expected to be effective.[4] The dipole-dipole interactions between these solvents and the polar functional groups of 2-ethylbutyl cyanoacetate will facilitate dissolution.

-

Moderate to Low Solubility in Polar Protic Solvents: In solvents such as methanol and ethanol, the polar groups will interact favorably. However, the relatively large alkyl chain may limit high solubility compared to smaller cyanoacetate esters like ethyl cyanoacetate, which is very soluble in ethanol.[5]

-

Low Solubility in Water: Despite the presence of polar groups, the six-carbon alkyl chain significantly reduces its hydrophilicity. While some minimal solubility might be observed, it is expected to be largely immiscible with water.[4]

-

Good Solubility in Nonpolar Solvents: The 2-ethylbutyl group suggests good solubility in nonpolar solvents like hexane, toluene, and diethyl ether, where van der Waals forces will be the predominant intermolecular interaction.[4]

A summary of predicted solubility and relevant solvent properties is presented in Table 1.

| Solvent Class | Solvent Example | Predicted Solubility | Primary Intermolecular Forces | Solvent Polarity (Dielectric Constant) |

| Polar Protic | Methanol | Moderate | Hydrogen Bonding, Dipole-Dipole | 32.7 |

| Ethanol | Moderate | Hydrogen Bonding, Dipole-Dipole | 24.5 | |

| Polar Aprotic | Acetone | High | Dipole-Dipole | 21.0[6] |

| Ethyl Acetate | High | Dipole-Dipole | 6.02 | |

| Acetonitrile | High | Dipole-Dipole | 36.6[6] | |

| Dichloromethane | High | Dipole-Dipole | 9.08 | |

| Dimethyl Sulfoxide (DMSO) | High | Dipole-Dipole | 46.7 | |

| Nonpolar | Toluene | Good | Van der Waals Forces | 2.38 |

| Hexane | Good | Van der Waals Forces | 1.88 | |

| Diethyl Ether | Good | Van der Waals Forces | 4.34 | |

| Aqueous | Water | Very Low | Hydrogen Bonding | 80.1 |

Table 1: Predicted Qualitative Solubility of 2-Ethylbutyl Cyanoacetate and Properties of Common Organic Solvents.

The logical flow for predicting solubility based on molecular structure is illustrated in the diagram below.

Caption: Relationship between molecular structure and predicted solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The gravimetric method is a reliable and widely used technique for this purpose.[7]

Materials and Equipment

-

2-Ethylbutyl cyanoacetate (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Drying oven

Gravimetric Method Protocol

-

Preparation: Add an excess amount of 2-ethylbutyl cyanoacetate to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This is the point at which the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solute settle.

-

Sampling and Filtration: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pipette. To avoid temperature changes that could affect solubility, this step should be performed quickly. Filter the aliquot through a syringe filter into a pre-weighed vial to remove any suspended microparticles.

-

Solvent Evaporation: Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the solute. A gentle stream of nitrogen can accelerate this process.

-

Mass Determination: Once the solvent is fully evaporated, cool the vial to room temperature in a desiccator and weigh it on the analytical balance. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved 2-ethylbutyl cyanoacetate.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of aliquot (L))

This protocol should be repeated at least three times for each solvent to ensure reproducibility and accuracy.

The experimental workflow for determining solubility is depicted below.

Caption: Experimental workflow for the gravimetric determination of solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-ethylbutyl cyanoacetate is not widely available, data from close structural analogs like 2-ethylhexyl cyanoacetate and ethyl cyanoacetate provide essential safety guidance.[8][9][10][11]

-

Hazards: Assumed to be harmful if swallowed or inhaled and to cause skin and serious eye irritation.[9][10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[8]

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[12]

Researchers are required to consult the specific SDS for 2-ethylbutyl cyanoacetate provided by the supplier before commencing any experimental work.

Conclusion

2-Ethylbutyl cyanoacetate is a molecule of significant interest in synthetic chemistry. Based on its structural characteristics, it is predicted to be highly soluble in polar aprotic and nonpolar organic solvents, with moderate solubility in polar protic solvents and very low solubility in water. This guide provides a robust, self-validating framework for the experimental determination of its quantitative solubility through the gravimetric method. Adherence to the outlined protocols and safety precautions will enable researchers to generate the precise data needed for optimizing reaction conditions, purification processes, and formulation strategies, thereby advancing their scientific and developmental objectives.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- Vertex AI Search. (2025, December 18). 6 - SAFETY DATA SHEET.

- Wikipedia. (n.d.). Ethyl cyanoacetate.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- TCI Chemicals. (2025, May 6). SAFETY DATA SHEET.

- AK Scientific, Inc. (n.d.). 2-Ethylhexyl cyanoacetate - Safety Data Sheet.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Cyanobutanoic Acid from Ethyl Cyanoacetate.

- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - Ethyl cyanoacetate.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Cyanobutanoic Acid in Organic Solvents.

- PubChem. (n.d.). Ethyl cyanoacetate.

- OICC Press. (2025, August 12). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA.

- SciELO. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.

- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. oiccpress.com [oiccpress.com]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. aksci.com [aksci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

Navigating the Synthesis and Application of 2-Ethylbutyl Cyanoacetate in Advanced Drug Delivery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Ethylbutyl cyanoacetate is a key monomer in the formulation of biocompatible and biodegradable nanoparticles for advanced drug delivery systems. Unlike more common alkyl cyanoacetates, 2-Ethylbutyl cyanoacetate is not typically available as a standard catalog chemical. Its application is highly specialized, primarily centered on the synthesis of poly(2-ethylbutyl cyanoacrylate) (PEBCA) nanoparticles. This guide provides an in-depth exploration of 2-Ethylbutyl cyanoacetate, focusing on its synthesis, properties, commercial sourcing strategies, and its significant role in the development of novel cancer therapeutics.

Commercial Availability and Sourcing

Direct commercial suppliers of 2-Ethylbutyl cyanoacetate are limited, and it is often not available as a stock item. Researchers and drug development professionals will likely need to pursue one of the following sourcing strategies:

-

Specialized Chemical Suppliers: Some companies, such as the Spain-based Cuantum Medical Cosmetics, have been identified in research literature as a source for 2-ethyl-butyl cyanoacrylate monomer[1]. This suggests that companies specializing in cosmetic or medical-grade polymers may be potential suppliers.

-

Custom Synthesis: A more common route for obtaining 2-Ethylbutyl cyanoacetate is through custom synthesis. Companies that specialize in the production of medical-grade and high-purity cyanoacrylates for the medical device industry can be contracted to synthesize specific monomers. Aspire Biotech, Inc., for example, offers custom formulation and synthesis of various cyanoacrylate esters[2].

Table 1: Sourcing Strategies for 2-Ethylbutyl Cyanoacetate

| Sourcing Strategy | Description | Potential Contacts/Examples | Considerations |

| Specialized Suppliers | Companies that may produce 2-Ethylbutyl cyanoacetate for specific applications, though not widely advertised. | Cuantum Medical Cosmetics | Limited public information on catalog and pricing. Direct inquiry is necessary. |

| Custom Synthesis | Contracting a chemical synthesis company to produce the monomer to required specifications. | Aspire Biotech, Inc., other manufacturers of medical-grade adhesives. | Higher cost for smaller quantities, longer lead times. Allows for high purity and specific formulations. |

Due to the nature of its sourcing, pricing for 2-Ethylbutyl cyanoacetate is not standardized and will be dependent on the quantity, purity, and the specific synthesis partner.

Synthesis of 2-Ethylbutyl Cyanoacetate and its Polymerization

The synthesis of 2-Ethylbutyl cyanoacetate typically follows the general principles of cyanoacrylate monomer production. This involves a Knoevenagel condensation of a cyanoacetate with formaldehyde, followed by depolymerization of the resulting polymer.

A general industrial method for producing cyanoacrylate monomers involves the following key steps[3][4][5]:

-

Knoevenagel Condensation: Reaction of an alkyl cyanoacetate with formaldehyde in the presence of a basic catalyst to form a polymer.

-

Depolymerization: The resulting polymer is then "cracked" at high temperatures to yield the monomer, which is then purified.

For laboratory-scale synthesis of nanoparticles, the 2-Ethylbutyl cyanoacetate monomer is polymerized, often through emulsion polymerization, to form PEBCA nanoparticles. This method allows for the encapsulation of therapeutic agents.

Experimental Protocol: Synthesis of Poly(Alkyl Cyanoacrylate) Nanoparticles via Emulsion Polymerization

This protocol is a generalized procedure based on methods described in the scientific literature for the synthesis of drug-loaded poly(alkyl cyanoacrylate) nanoparticles[6].

Materials:

-

2-Ethylbutyl cyanoacrylate (monomer)

-

Hydrochloric acid (0.01 M)

-

Stabilizer (e.g., Dextran 70, Poloxamer 188)

-

Hydrophobic drug (e.g., Cabazitaxel)

-

Co-stabilizer (e.g., Miglyol 812)

-

Inhibitor (e.g., Butylated hydroxytoluene - BHT)

-

Deionized water

Procedure:

-

Preparation of the Aqueous Phase: Prepare a 0.01 M solution of hydrochloric acid in deionized water. Dissolve the chosen stabilizer (e.g., 2% w/v Dextran 70) in the acidic solution with continuous stirring.

-

Preparation of the Oil Phase: In a separate vessel, dissolve the hydrophobic drug in the 2-Ethylbutyl cyanoacrylate monomer. Add the inhibitor (e.g., 0.3% w/w BHT) and co-stabilizer (e.g., 2% w/w Miglyol 812).

-

Polymerization: Add the oil phase dropwise to the rapidly stirring aqueous phase at room temperature. The formation of nanoparticles will result in a milky-white suspension. Allow the polymerization to proceed for 4-6 hours.

-

Neutralization and Purification: After polymerization, neutralize the suspension to approximately pH 7 with a sodium hydroxide solution. Purify the nanoparticle suspension via dialysis against deionized water for 24-48 hours to remove unreacted monomer and other impurities.

Conclusion

2-Ethylbutyl cyanoacetate represents a specialized but highly valuable monomer for the development of advanced drug delivery systems. While its commercial availability is limited, necessitating custom synthesis for most research and development purposes, its application in forming PEBCA nanoparticles has shown significant promise in enhancing the efficacy of cancer therapies. The ability to tune the properties of the nanoparticles by selecting specific alkyl cyanoacetate monomers like 2-Ethylbutyl cyanoacetate allows for the optimization of drug delivery vehicles for improved therapeutic outcomes. As research into nanomedicine continues to advance, the demand for such specialized monomers is likely to grow, potentially leading to more accessible sourcing in the future.

References

-

Biodistribution of Poly(alkyl cyanoacrylate) Nanoparticles in Mice and Effect on Tumor Infiltration of Macrophages into a Patient-Derived Breast Cancer Xenograft. MDPI. [Link]

-

Medical Grade Cyanoacrylates - Aspire Biotech Inc. Aspire Biotech Inc. [Link]

-

Infinity Bond Medical Device Cyanoacrylate Super Glue. Infinity Bond. [Link]

-

Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. PubMed. [Link]

-

10 Cyanoacrylates Manufacturers in 2026. Metoree. [Link]

-

Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. Journal of Pharmaceutical Research International. [Link]

-

Poly (ethyl 2-cyanoacrylate) nanoparticles (PECA-NPs) as possible agents in tumor treatment. IRIS. [Link]

- Process for the manufacture of substituted 2-cyano cinnamic esters.

- Synthesis technique of alpha-cyanoacrylate monomer.

-

Adhesive for Medical Devices. Permabond. [Link]

-

ASI MG Series Medical Grade Cyanoacrylate Super Glue. Gluegun.com. [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. [Link]

-

How is cyanoacrylate made?. Flutter Eyelash Salon. [Link]

- Method for producing a cyanoacrylate monomer.

-

A METHOD FOR PRODUCING A CYANOACRYLATE MONOMER. European Patent Office. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medical Grade Cyanoacrylates — Aspire Biotech Inc. [aspirebiotech.com]

- 3. gvpress.com [gvpress.com]

- 4. US20070213553A1 - Method for producing a cyanoacrylate monomer - Google Patents [patents.google.com]

- 5. A METHOD FOR PRODUCING A CYANOACRYLATE MONOMER - Patent 1993996 [data.epo.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Ethylbutyl Cyanoacetate: Properties, Synthesis, and Applications in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylbutyl cyanoacetate, a key monomer in the synthesis of poly(alkyl cyanoacrylate) (PACA) nanoparticles for drug delivery applications. While the existing literature often conflates this compound with its more common analog, 2-ethylhexyl cyanoacetate, this document delineates its unique chemical identifiers and explores its synthesis, properties, and burgeoning role in the development of novel therapeutic systems. This guide addresses the current informational gaps in publicly available databases and serves as a critical resource for researchers engaged in the design and formulation of advanced drug carriers.

Chemical Identity and Nomenclature

A notable challenge in researching 2-Ethylbutyl cyanoacetate is the frequent ambiguity with 2-Ethylhexyl cyanoacetate in various chemical databases. It is crucial for researchers to distinguish between these two distinct compounds to ensure the accuracy and reproducibility of their work.

2-Ethylbutyl cyanoacetate is definitively identified by its Chemical Abstracts Service (CAS) number: 96980-49-3 [1]. As of the compilation of this guide, a specific PubChem Compound ID (CID) for 2-Ethylbutyl cyanoacetate has not been found, which contributes to the observed ambiguity. In contrast, 2-Ethylhexyl cyanoacetate is well-documented with a PubChem CID of 96359[2][3].

For clarity and precision in research and reporting, it is strongly recommended to use the CAS number as the primary identifier for 2-Ethylbutyl cyanoacetate.

Table 1: Core Chemical Identifiers for 2-Ethylbutyl Cyanoacetate

| Identifier | Value | Source |

| Chemical Name | 2-Ethylbutyl cyanoacetate | ChemicalBook[1] |

| CAS Number | 96980-49-3 | ChemicalBook[1] |

| Molecular Formula | C9H15NO2 | (Calculated) |

| Molecular Weight | 169.22 g/mol | (Calculated) |

| Canonical SMILES | CCC(CC)COC(=O)CC#N | (Inferred) |

| InChI Key | (Not available) | |

| PubChem CID | (Not available) |

Physicochemical and Spectroscopic Properties

Table 2: Predicted and Inferred Physicochemical Properties of 2-Ethylbutyl Cyanoacetate

| Property | Predicted/Inferred Value | Basis of Estimation |

| Appearance | Colorless to pale yellow liquid | Analogy with other alkyl cyanoacrylates[4][5] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Slightly soluble in water; soluble in organic solvents | Analogy with ethyl cyanoacetate[5] |

Spectroscopic Characterization (Anticipated)

While specific spectra for 2-Ethylbutyl cyanoacetate are not currently available, the expected spectral features can be predicted based on its chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl and butyl groups, as well as the methylene protons adjacent to the cyano and ester functionalities.

-

¹³C NMR: The carbon NMR spectrum would feature distinct peaks for the carbonyl carbon of the ester, the nitrile carbon, and the various aliphatic carbons of the 2-ethylbutyl group[6][7][8]. The nitrile carbon signal is typically observed around 115-125 ppm[6].

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N (nitrile) stretching vibration (around 2250 cm⁻¹) and the C=O (ester) stretching vibration (around 1735-1750 cm⁻¹)[9].

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of an ester and an alkyl chain.

Synthesis of 2-Ethylbutyl Cyanoacetate

The synthesis of 2-Ethylbutyl cyanoacetate can be achieved through the esterification of cyanoacetic acid with 2-ethylbutanol. A general and robust method for the synthesis of alkyl cyanoacetates involves the reaction of cyanoacetic acid with the corresponding alcohol in the presence of an acid catalyst, often with azeotropic removal of water to drive the reaction to completion.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established methods for the synthesis of other alkyl cyanoacetates[10].

Diagram 1: Synthetic Pathway for 2-Ethylbutyl Cyanoacetate

Caption: Simplified workflow of anionic polymerization.

Experimental Protocol: Nanoparticle Synthesis via Miniemulsion Polymerization

This protocol is a generalized procedure based on methods for preparing other PACA nanoparticles.[11]

Materials:

-

2-Ethylbutyl cyanoacetate monomer

-

Acidic aqueous solution (e.g., 0.01 M HCl)

-

Surfactant/stabilizer (e.g., dextran, polysorbate 80)

-

Drug to be encapsulated (dissolved in a suitable solvent if necessary)

-

0.1 M NaOH solution for neutralization

Procedure:

-

Prepare an acidic aqueous solution containing the surfactant.

-

If encapsulating a drug, dissolve it in the 2-Ethylbutyl cyanoacetate monomer.

-

Add the monomer (with or without the drug) dropwise to the rapidly stirring aqueous phase.

-

Allow the polymerization to proceed for a set period (e.g., 3-4 hours) at room temperature.

-

Neutralize the suspension to approximately pH 7 with the NaOH solution to quench the polymerization.

-

Continue stirring for a short period to ensure complete reaction.

-

The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unreacted monomer and excess surfactant.

Applications in Drug Development

Poly(2-ethylbutyl cyanoacrylate) (PEBCA) nanoparticles have shown significant promise in the field of oncology for the delivery of chemotherapeutic agents.[12][13]

A key study demonstrated that cabazitaxel-loaded PEBCA nanoparticles significantly improved treatment efficacy in a patient-derived breast cancer xenograft model.[12] The nanoparticle formulation led to a higher rate of complete tumor remission compared to the free drug. This enhanced efficacy is attributed to the altered biodistribution and potential modulation of the tumor microenvironment by the nanoparticles.[12][13]

The choice of the alkyl chain length in the cyanoacrylate monomer influences the properties of the resulting nanoparticles, including their drug-loading capacity, release kinetics, and in vivo fate. PEBCA nanoparticles have been shown to have favorable uptake in tumors and lymph nodes, making them a promising platform for cancer therapy.[13]

Safety and Handling

Specific safety data for 2-Ethylbutyl cyanoacetate is not widely available. Therefore, it is prudent to handle this compound with the same precautions as other alkyl cyanoacrylates.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15][16]

-

Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition. Keep the container tightly closed.[14]

-

Hazards: Alkyl cyanoacrylates are generally considered harmful if swallowed and can cause skin and eye irritation.[15]

Conclusion

2-Ethylbutyl cyanoacetate is a valuable yet under-documented monomer with significant potential in the development of advanced drug delivery systems. This guide has sought to consolidate the available information, clarify its chemical identity, and provide a framework for its synthesis and application. While there are clear gaps in the publicly available data, particularly concerning its specific physicochemical and spectroscopic properties, the promising results from preclinical studies using PEBCA nanoparticles underscore the importance of further research into this compound. It is hoped that this guide will serve as a valuable resource for scientists and researchers, enabling them to confidently and accurately work with 2-Ethylbutyl cyanoacetate in their pursuit of innovative therapeutic solutions.

References

- Pandya, A. D., et al. (2019). Cabazitaxel-loaded Poly(2-ethylbutyl cyanoacrylate) nanoparticles improve treatment efficacy in a patient derived breast cancer xenograft. PubMed.

- Khan, A. A., et al. (2024). The Application of Polybutyl Cyanoacrylate (PBCA) Nanoparticles in Delivering Cancer Drugs. Preprints.org.

-

DC Fine Chemicals. (n.d.). Ethyl cyanoacetate Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylhexyl cyanoacetate. Retrieved from [Link]

- Pandya, A. D., et al. (2018).

- Pandya, A. D., et al. (2019). Biodistribution of Poly(alkyl cyanoacrylate) Nanoparticles in Mice and Effect on Tumor Infiltration of Macrophages into a Patient-Derived Breast Cancer Xenograft. PMC.

- Ghaffari, S., et al. (2023). Anticancer applications of poly(butyl cyanoacrylate): Strategies and mechanisms in breast, prostate, lung, and bronchus cancers. Nano Micro Biosystems.

-

Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

- Google Patents. (n.d.). WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

- Schacher, F. H., et al. (2023).

- Molander, G. A., & Stengel, P. J. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society.

-

PubChem. (n.d.). 2-Ethoxyethyl cyanoacetate. Retrieved from [Link]

- Rickerts, V., et al. (2019). Targeted Propolis-Loaded Poly (Butyl) Cyanoacrylate Nanoparticles: An Alternative Drug Delivery Tool for the Treatment of Cryptococcal Meningitis. Frontiers in Cellular and Infection Microbiology.

- Georgieva, R., & Denchev, Z. (2012). Polymerization ofalkyl cyanoacrylates by anionic mechanism.

- Harrisson, S., et al. (2018).

-

PubChem. (n.d.). 2-Cyanoethyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylhexyl cyanoacetate. Retrieved from [Link]

- Aliev, Z. G., & Shakhgel'diev, M. A. (2023).

- Tarasova, N. P., et al. (n.d.). 13C NMR spectrum of the starting ethyl 2-cyanoacrylate.

-

NIST. (n.d.). Ethyl 2-cyanoacetoacetate. Retrieved from [Link]

- Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube.

-

NIST. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-Ethyl 2-(1-benzyl-2-oxoindolin-3-ylidene)-2-cyanoacetate. Retrieved from [Link]

-

Chegg. (n.d.). IR: 1 . What would be the major bands in the infrared spectrum of ethyl cyanoacetate?. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). ²⁹Si{¹H} NMR spectra of (t-Bu)2HSi–Li (11) obtained from the reaction.... Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

Sources

- 1. 2-ETHYLBUTYL CYANOACETATE | 96980-49-3 [chemicalbook.com]

- 2. scilit.com [scilit.com]

- 3. 2-Ethylhexyl cyanoacetate | C11H19NO2 | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 5. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. chegg.com [chegg.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. An Investigation into the Parameters Affecting Preparation of Polybutyl Cyanoacrylate Nanoparticles by Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cabazitaxel-loaded Poly(2-ethylbutyl cyanoacrylate) nanoparticles improve treatment efficacy in a patient derived breast cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biodistribution of Poly(alkyl cyanoacrylate) Nanoparticles in Mice and Effect on Tumor Infiltration of Macrophages into a Patient-Derived Breast Cancer Xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 2-Ethylbutyl Cyanoacetate in Pharmaceutical Synthesis

Introduction: A Multifaceted Building Block

In the landscape of modern pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficient and scalable synthesis of Active Pharmaceutical Ingredients (APIs). 2-Ethylbutyl cyanoacetate emerges as a highly valuable, albeit specialized, intermediate. Its molecular architecture, characterized by an ester, a nitrile, and a sterically hindered active methylene group, provides a unique platform for complex molecular construction.

The presence of the electron-withdrawing nitrile and carbonyl groups significantly increases the acidity of the α-carbon protons, making the methylene group a potent nucleophile upon deprotonation.[1] This reactivity is the cornerstone of its utility, enabling its participation in a variety of crucial carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of 2-ethylbutyl cyanoacetate's core reactivity, supported by detailed protocols for its application in synthesizing key pharmaceutical precursors, with a particular focus on the scaffolds of anticonvulsant agents.

Physicochemical Properties & Safe Handling

Before its deployment in any synthetic protocol, a thorough understanding of 2-ethylbutyl cyanoacetate's properties and safety requirements is essential. While specific data for this exact ester may be limited, properties can be reliably extrapolated from closely related analogs like 2-ethylhexyl cyanoacetate.

Table 1: Physicochemical Properties of 2-Ethylbutyl Cyanoacetate and a Close Analog

| Property | 2-Ethylbutyl Cyanoacetate (Predicted/Estimated) | 2-Ethylhexyl Cyanoacetate (Reference) |

|---|---|---|

| Molecular Formula | C₉H₁₅NO₂ | C₁₁H₁₉NO₂[2] |

| Molecular Weight | 169.22 g/mol | 197.27 g/mol [2] |

| Appearance | Colorless to pale yellow liquid | Liquid[2] |

| Boiling Point | ~230-240 °C (estimated) | ~130-140 °C at 1.5 mbar[3] |

| CAS Number | 96980-49-3[4] | 13361-34-7[2] |

Safety & Handling: 2-Ethylbutyl cyanoacetate and related compounds are classified as harmful if swallowed and can cause skin and serious eye irritation.[5][6] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]

-

Storage: Store in a tightly-closed container in a cool, dry place, away from sources of ignition and strong oxidizing agents.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Core Reactivity: The Active Methylene Group

The synthetic versatility of 2-ethylbutyl cyanoacetate is primarily derived from the reactivity of the α-carbon, which is activated by the adjacent cyano and ester functionalities. This allows for two principal classes of transformations critical to pharmaceutical synthesis: Alkylation and Knoevenagel Condensation.

Α-Carbon Alkylation: Building Anticonvulsant Scaffolds

The deprotonation of the active methylene group with a suitable base generates a resonance-stabilized carbanion (enolate). This nucleophile can readily react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond. This strategy is fundamental to the synthesis of branched-chain carboxylic acids, a structural motif present in several antiepileptic drugs, most notably Valproic Acid (2-propylpentanoic acid).[7] The protocol below adapts this classical approach for the synthesis of a key valproate precursor.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or an ammonium salt.[8] The reaction proceeds via nucleophilic addition to the carbonyl, followed by dehydration to yield a stable α,β-unsaturated product.[8] These products are valuable intermediates for synthesizing a wide range of heterocycles and other complex molecules through subsequent Michael additions or cyclization reactions.[1][9]

Detailed Application Protocols

The following protocols are designed to be reproducible and provide a framework for the synthesis of key pharmaceutical intermediates.

Protocol 1: Synthesis of 2-Cyano-2-ethyl-hexanoic acid 2-ethylbutyl ester (Valproate Analog Precursor)

This protocol outlines the dialkylation of 2-ethylbutyl cyanoacetate. Subsequent hydrolysis and decarboxylation (not described here) would yield a valproic acid analog. This procedure is adapted from general methods for the alkylation of active methylene compounds.[10][11]

Rationale: A strong base like sodium ethoxide is used to ensure complete deprotonation of the relatively acidic α-proton.[10] Ethanol serves as a suitable solvent that is compatible with the base. The reaction is heated to reflux to overcome the activation energy and drive the Sₙ2 reaction to completion. A second alkylation is performed under similar conditions.

Table 2: Reagents and Conditions for Dialkylation

| Reagent/Parameter | Quantity (per 1.0 eq. starting material) | Purpose |

|---|---|---|

| 2-Ethylbutyl Cyanoacetate | 1.0 equivalent | Starting Material |

| Sodium Ethoxide (NaOEt) | 2.2 equivalents (total) | Base for Deprotonation |

| Bromoethane | 2.2 equivalents (total) | Alkylating Agent |

| Absolute Ethanol | Sufficient for ~0.5 M solution | Solvent |

| Reflux Temperature | ~78 °C | Reaction Condition |

| Reaction Time | 2-4 hours per alkylation step | Reaction Condition |

Step-by-Step Methodology:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

-

First Alkylation - Base Addition: In a separate flask, prepare a solution of sodium ethoxide (1.1 eq.) in absolute ethanol. Transfer this solution to the reaction flask.

-

Substrate Addition: Add 2-ethylbutyl cyanoacetate (1.0 eq.) dropwise to the stirred ethoxide solution at room temperature. After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete enolate formation.

-

First Alkylating Agent Addition: Cool the reaction mixture to room temperature and add bromoethane (1.1 eq.) dropwise from the dropping funnel. After the addition, heat the mixture to reflux for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Second Alkylation: Cool the mixture to room temperature. Add a second portion of sodium ethoxide (1.1 eq.) in ethanol, followed by a second portion of bromoethane (1.1 eq.).

-

Second Reflux: Heat the mixture again to reflux for 3-5 hours, monitoring by TLC for the disappearance of the mono-alkylated intermediate.

-

Workup: After cooling, remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Knoevenagel Condensation with 4-Chlorobenzaldehyde

This protocol details the synthesis of an α-cyano-cinnamic ester derivative, a common scaffold in medicinal chemistry. The procedure is adapted from established Knoevenagel condensation methods.[8][12][13]

Rationale: This reaction uses a catalytic amount of piperidine, a weak base sufficient to catalyze the condensation without promoting significant side reactions like ester hydrolysis.[8] The reaction is run in ethanol at reflux, and the product, often being a solid, can be easily isolated by crystallization upon cooling.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorobenzaldehyde (1.0 eq.), 2-ethylbutyl cyanoacetate (1.05 eq.), and absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress using TLC. The reaction is typically complete within 3-6 hours.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization of the product.

-

Workup: If precipitation does not occur spontaneously, pour the mixture into a beaker of ice water while stirring vigorously to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Allow the product to air-dry or dry in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.

Conclusion

2-Ethylbutyl cyanoacetate stands as a potent and versatile intermediate for pharmaceutical research and development. Its activated methylene group provides a reliable handle for constructing complex carbon skeletons through well-established reactions like alkylation and Knoevenagel condensation. The protocols and mechanistic insights provided herein demonstrate its strategic value in creating scaffolds for important therapeutic classes, such as anticonvulsants. By understanding its core reactivity and adhering to rigorous experimental and safety protocols, researchers can effectively leverage 2-ethylbutyl cyanoacetate to accelerate the discovery and synthesis of novel drug candidates.

References

-

SEDICI. Synthesis and biological evaluation of new antiseizure compounds derived from valproic acid. Available at: [Link]

-

Wikipedia. Ethyl cyanoacetate. Available at: [Link]

- Google Patents. CN114763328A - Preparation method and application of 2-cyano-2-valproic acid.

-

ResearchGate. Synthesis of valproic acid for medicinal chemistry practical classes. Available at: [Link]

-

Authorea. Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. Available at: [Link]

-

Gpatindia. VALPROIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96359, 2-Ethylhexyl cyanoacetate. Available at: [Link]

-

Asian Journal of Chemistry. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

-

Organic Syntheses. ethyl cyanoacetate. Available at: [Link]

-

ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Available at: [Link]

-

E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. Available at: [Link]

- Google Patents. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.

-

Der Pharma Chemica. Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. Available at: [Link]

-

Cognitive Market Research. Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth. Available at: [Link]

-

OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10031-87-5, 2-Ethylbutyl acetate. Available at: [Link]

Sources

- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 2. 2-Ethylhexyl cyanoacetate | C11H19NO2 | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]

- 4. 2-ETHYLBUTYL CYANOACETATE | 96980-49-3 [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. VALPROIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. oiccpress.com [oiccpress.com]

- 10. benchchem.com [benchchem.com]

- 11. CN114763328A - Preparation method and application of 2-cyano-2-valproic acid - Google Patents [patents.google.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

Application Note: Synthesis and Purification Protocols for Lipophilic Cyanoacrylate Derivatives

Introduction & Mechanistic Overview

Lipophilic cyanoacrylates, such as n-butyl cyanoacrylate (BCA) and 2-octyl cyanoacrylate (OCA), are highly valued in biomedical research for their rapid polymerization in the presence of weak bases (e.g., water or blood). This unique property makes them premier tissue adhesives and excellent precursors for drug-delivery nanoparticles[1].

The synthesis of these monomers is notoriously challenging due to their extreme reactivity. A direct, single-step synthesis of the monomer is practically impossible because the basic conditions required for the initial condensation immediately trigger the anionic polymerization of the formed monomer[2]. Thus, a self-validating, two-stage process is universally employed:

-

Knoevenagel Condensation (Oligomerization): An alkyl cyanoacetate is reacted with paraformaldehyde in the presence of a weak base (e.g., piperidine hydrochloride). This yields a stable poly(alkyl cyanoacrylate) prepolymer[3].

-

Thermal Depolymerization (Cracking): The prepolymer is subjected to high-temperature pyrolysis under vacuum. The polymer chains "crack" at the ends, releasing the volatile monomer, which is immediately distilled and stabilized[2].

Process Workflows & Causality

Two-stage synthesis workflow of lipophilic cyanoacrylates via condensation and depolymerization.

The Role of Chemical Inhibitors (Causality)

During the cracking phase, the system is exposed to extreme heat (up to 200 °C), which can trigger free-radical polymerization. Furthermore, the newly distilled monomer is so reactive that trace amounts of ambient moisture will cause it to spontaneously re-polymerize (anionic polymerization)[4]. To ensure the protocol is self-validating and yields a stable monomer, dual inhibition is mandatory:

-

Phosphorus Pentoxide (

) & APTS: Act as Lewis/Brønsted acids to neutralize trace bases and inhibit anionic polymerization[5]. -

Hydroquinone: Acts as a radical scavenger to prevent heat-induced free-radical polymerization[3].

Mechanistic pathways of cyanoacrylate polymerization and targeted chemical inhibition strategies.

Experimental Protocols

Protocol A: Conventional Knoevenagel Condensation (Oligomerization)

This protocol utilizes azeotropic distillation to drive the reaction forward by removing the water byproduct, leveraging Le Chatelier's principle[2].

Materials:

-

n-Butyl cyanoacetate (or 2-octyl cyanoacetate): 1.0 molar equivalent

-

Paraformaldehyde: 1.0 molar equivalent

-

Piperidine hydrochloride: 0.01 molar equivalent (Catalyst)

-

Toluene: Solvent

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Reaction: Combine the alkyl cyanoacetate, paraformaldehyde, piperidine hydrochloride, and toluene in the flask.

-

Reflux: Heat the mixture to reflux (approx. 130 °C for toluene). The base catalyzes the condensation, forming water.

-

Azeotropic Removal: Continuously remove the water collected in the Dean-Stark trap. The reaction is complete when water ceases to evolve (typically 60–75 minutes)[2].

-

Solvent Evaporation: Remove the toluene under reduced pressure to isolate the crude prepolymer.

Protocol B: Microwave-Assisted Synthesis (Process Optimization)

Microwave irradiation significantly accelerates the condensation phase, reducing reaction times by a factor of 3 to 5 without compromising the structural integrity of the prepolymer[5].

Step-by-Step Methodology:

-

Setup: Utilize a multimode microwave synthesis reactor equipped with a distillation apparatus.

-

Reaction: Mix the same stoichiometric ratios of alkyl cyanoacetate, paraformaldehyde, piperidine hydrochloride, and toluene in the reactor vessel.

-

Irradiation: Irradiate the mixture at 650 W. The rapid volumetric heating brings the mixture to reaction temperature rapidly.

-

Completion: Distillation of the water-toluene azeotrope concludes within 4 to 15 minutes[5].

Protocol C: Thermal Depolymerization (Cracking) and Distillation

This step isolates the highly pure monomer. Strict temperature and vacuum control are required to prevent the generation of toxic hydrogen cyanide (HCN) from thermal decomposition[4].

Materials:

-

Prepolymer (from Protocol A or B)

-

Phosphorus pentoxide (

) -

Hydroquinone

-

p-Toluenesulfonic acid monohydrate (APTS)

Step-by-Step Methodology:

-

Inhibitor Addition: Mix the prepolymer with

(approx. 3 wt%), hydroquinone (approx. 1 wt%), and APTS (approx. 1 wt%)[5]. Causality: These must be thoroughly mixed into the solid/viscous prepolymer before heating to prevent premature polymerization during the phase change. -

Vacuum Setup: Transfer the mixture to a vacuum distillation apparatus pre-treated with an APTS solution to neutralize any basic sites on the glassware[5].

-

Pyrolysis: Apply high vacuum (e.g., 0.1 to 1.0 Torr) and gradually heat the oil bath to 150–200 °C.

-

Collection: The polymer will "crack" and the volatile monomer will distill over. Collect the main fraction in a receiving flask cooled in an ice bath, pre-charged with a trace amount of

and hydroquinone to stabilize the incoming monomer[3].

Quantitative Data Summary

The following table summarizes the comparative efficiencies of conventional versus microwave-assisted synthesis for n-butyl cyanoacrylate, demonstrating that while microwave heating drastically reduces condensation time, the thermodynamic yield of the depolymerization step remains consistent[5].

| Synthesis Method | Heating Source | Max Temperature (°C) | Condensation Time | Monomer Yield (%) |

| Conventional | Oil Bath | ~130 (Reflux) | 60 - 75 min | 81% |

| Microwave-Assisted | Microwave (650 W) | ~200 | 4 - 15 min | 72% |

Troubleshooting & Quality Control

-

Incomplete Knoevenagel Condensation: If the prepolymer yield is low, ensure the Dean-Stark trap is efficiently removing water. Retained water shifts the equilibrium backward, hydrolyzing the intermediate[4].

-

Low Monomer Yield during Cracking: Often caused by an insufficient vacuum. If the pressure is too high, the required cracking temperature increases, leading to thermal degradation of the polymer into dialkyl-α,α´-dicyanoglutarate rather than the desired monomer[1].

-

Presence of Hydrogen Cyanide (HCN): A highly toxic byproduct generated if the depolymerization temperature exceeds 200 °C. Strict thermal regulation is mandatory[4].

-

Premature Polymerization in the Receiving Flask: Indicates insufficient acidic inhibition. Ensure all glassware is acid-washed (e.g., with APTS) and that trace

is present in the collection vessel[5].

References

-

[1] n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves Source: Molecules (MDPI) / PMC - NIH URL:[Link]

-

[5] n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves (MDPI) Source: MDPI URL:[Link]

Sources

Application Note: High-Efficiency Knoevenagel Condensation of 2-Ethylbutyl Cyanoacetate with Aldehydes

Introduction & Strategic Relevance

The synthesis of α,β-unsaturated cyanoacrylates via the Knoevenagel condensation is a cornerstone reaction in organic synthesis, materials science, and drug development[1]. Utilizing 2-ethylbutyl cyanoacetate as the active methylene compound introduces a branched, moderately bulky, and highly lipophilic ester moiety to the resulting scaffold. In medicinal chemistry, this specific structural feature is strategically valuable for tuning the pharmacokinetics, enhancing membrane permeability (LogP), and providing steric shielding to adjacent pharmacophores against enzymatic degradation.

Mechanistic Causality & Reaction Dynamics

The Knoevenagel condensation is not merely a physical mixing of reagents; it is a finely tuned, thermodynamically driven sequence of enolization, nucleophilic addition, and dehydration[1]. Understanding the causality of each step is critical for troubleshooting and optimizing yields.

-

Enolate Formation: The reaction is initiated by a weak base (e.g., piperidine, DABCO, or EDDA). The base abstracts a proton from the highly acidic α-carbon of 2-ethylbutyl cyanoacetate, generating a resonance-stabilized enolate[1].

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the target aldehyde. The steric bulk of the 2-ethylbutyl group slightly hinders this step compared to smaller esters (like methyl cyanoacetate), necessitating optimized catalytic conditions.

-

Dehydration (The Thermodynamic Sink): The resulting intermediate alkoxide is protonated to form an aldol-type β-hydroxy intermediate. Subsequent base-catalyzed dehydration (elimination of water) drives the reaction forward[1]. Because this step is reversible, physically or chemically removing water shifts the equilibrium entirely to the highly conjugated α,β-unsaturated product.

Caption: Mechanistic pathway of the Knoevenagel condensation.

Catalyst Selection & Quantitative Data

Selecting the right catalyst system is critical for balancing yield, reaction time, and environmental impact. The table below synthesizes quantitative data from established cyanoacetate condensation methodologies to guide your experimental design.

| Catalyst System | Solvent | Temp (°C) | Time | Avg. Yield (%) | Causality & Strategic Advantage |

| Piperidine / AcOH (0.1 eq) | Toluene / Ethanol | 78 - 110 | 2 - 4 h | 80 - 90 | Classic: Forms an iminium ion to boost electrophilicity; highly reliable for scale-up[1]. |

| DABCO (2.0 eq) | [HyEtPy]Cl–H₂O | 50 | 5 - 40 min | 83 - 99 | Ultra-Fast: Hydroxyl groups in the ionic liquid hydrogen-bond to the aldehyde, accelerating attack[2][3]. |

| EDDA (0.2 eq) | Solvent-Free | 25 (RT) | 1 - 45 min | 85 - 95 | Green Chemistry: Ethylenediammonium diacetate acts as a bifunctional acid-base promoter[4]. |

| DBU (1.0 eq) | Water | 25 (RT) | 10 - 60 min | 88 - 96 | Aqueous: DBU/water complex forms a highly efficient Brønsted base system[5]. |

Experimental Protocols

Protocol A: Classic Dean-Stark Method (For Scale-up & Hindered Aldehydes)

Causality: For sterically hindered or electron-rich aromatic aldehydes, the thermodynamic driving force of physical water removal is strictly required to force the dehydration step.

-

Preparation: In a 250 mL round-bottom flask, combine 2-ethylbutyl cyanoacetate (50 mmol, 1.0 eq) and the target aldehyde (50 mmol, 1.0 eq).

-

Solvent & Catalyst Setup: Add 100 mL of anhydrous toluene. Inject piperidine (5 mmol, 0.1 eq) and glacial acetic acid (5 mmol, 0.1 eq). Note: The equimolar acid/base ratio forms piperidinium acetate in situ. This mild buffering prevents the base-catalyzed Michael addition of a second cyanoacetate molecule to the newly formed product.

-

Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Reaction Execution: Heat the mixture to a vigorous reflux (approx. 110 °C). Monitor the azeotropic removal of water. The reaction is complete when the theoretical volume of water (~0.9 mL) is collected in the trap (typically 2–4 hours).

-

Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (50 mL) to remove the catalyst, saturated NaHCO₃ (50 mL) to neutralize residual acid, and brine (50 mL). Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify via silica gel chromatography (Hexane:EtOAc gradients) or vacuum distillation.

Protocol B: Solvent-Free EDDA Catalysis (For Rapid Library Screening)

Causality: Ideal for parallel library synthesis in drug discovery due to rapid kinetics, mild room-temperature conditions, and the elimination of solvent extraction steps[4].

-

Preparation: In a 20 mL scintillation vial, add 2-ethylbutyl cyanoacetate (5 mmol, 1.0 eq) and the aldehyde (5 mmol, 1.0 eq).

-

Catalyst Addition: Add Ethylenediammonium diacetate (EDDA) (1 mmol, 0.2 eq).

-

Reaction Execution: Stir the neat mixture vigorously at room temperature. The mixture will often solidify as the highly crystalline α,β-unsaturated product forms.

-

Workup & Purification: Upon completion (monitor via TLC every 5 minutes; typically <45 min), quench by adding 10 mL of a cold water/ethanol (1:1) mixture. Filter the resulting precipitate. If the product remains an oil, extract with ethyl acetate (2 x 10 mL), dry, and concentrate.

Caption: Step-by-step experimental workflow and self-validating control loop.

Trustworthiness & Self-Validating Systems

To ensure the integrity of the synthesized 2-ethylbutyl 2-cyano-3-substituted-acrylates, the protocol must act as a self-validating system. Do not proceed to biological assays or downstream synthesis without confirming the following analytical checkpoints:

-

In-Process TLC: The product spot will be highly UV-active (due to extended conjugation) and will typically run lower (lower Rf) than the starting aldehyde but higher than the cyanoacetate.

-

GC-MS / LC-MS Validation: Confirm the exact mass of the product. The loss of water (-18 Da) from the theoretical aldol adduct mass is the primary indicator of successful dehydration.

-

1H NMR Spectroscopy: The definitive proof of reaction completion is the disappearance of the active methylene protons of 2-ethylbutyl cyanoacetate (typically around δ 3.5 ppm) and the appearance of a highly deshielded vinylic proton (δ 7.5 - 8.5 ppm, depending on the aldehyde isomer) confirming the formation of the α,β-unsaturated double bond.

-

Stereochemical Control: Knoevenagel condensations of cyanoacetates heavily favor the E-isomer. This is due to the severe steric repulsion between the bulky 2-ethylbutyl ester group and the substituent of the aldehyde during the transition state of the dehydration step.

References

-

[2] Title: DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Source: National Institutes of Health (PMC). URL: [Link]

-

[5] Title: Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Source: Asian Journal of Chemistry. URL: [Link]

-

[4] Title: Simple, Efficient, and Green Procedure for the Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate Under Solvent-Free Conditions. Source: Synthetic Communications (Taylor & Francis). URL:[Link]

-

[3] Title: DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Source: RSC Advances. URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. asianpubs.org [asianpubs.org]

2-Ethylbutyl cyanoacetate in agricultural chemical synthesis

Application Note: 2-Ethylbutyl Cyanoacetate as a Lipophilic Synthon in Agrochemical Discovery

Executive Summary

Cyanoacetates are indispensable building blocks in the synthesis of modern agrochemicals, providing the foundational architecture for numerous crop protection agents[1]. While ethyl cyanoacetate is the traditional industry standard, the shift towards highly specialized, environmentally resilient formulations has driven the adoption of bulkier, branched esters. 2-Ethylbutyl cyanoacetate offers unique physicochemical advantages, primarily through its branched C6 lipophilic tail. This application note details the mechanistic rationale for utilizing 2-ethylbutyl cyanoacetate and provides validated, step-by-step protocols for its integration into key agrochemical synthesis workflows, specifically the Knoevenagel condensation and the Gewald multi-component reaction.

Mechanistic Rationale: The 2-Ethylbutyl Advantage

In agrochemical design, the physical properties of the active ingredient dictate its field efficacy. Substituting a simple ethyl group with a 2-ethylbutyl chain introduces critical physicochemical modifications that directly impact performance[2]:

-

Enhanced Cuticular Penetration: The branched C6 chain significantly increases the lipophilicity (LogP) of the resulting molecule. For herbicides and insecticides, this facilitates superior penetration through the waxy cuticles of plant leaves or the highly lipophilic exoskeletons of target pests[2].

-

Steric Shielding & Metabolic Stability: The branching at the beta-carbon provides steric hindrance around the ester carbonyl. This structural shielding slows down premature enzymatic hydrolysis by environmental or non-target organism esterases, thereby extending the half-life of the active pharmacophore in the field.

-

Synthetic Stability: During multi-component reactions, the bulkier ester reduces unwanted transesterification side-reactions and lowers the volatility of the reagent, improving safety and handling at scale.

Key Synthetic Pathways in Agrochemicals